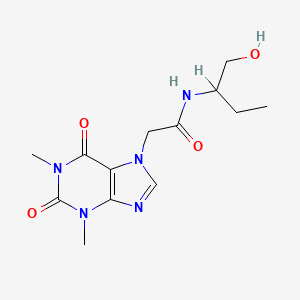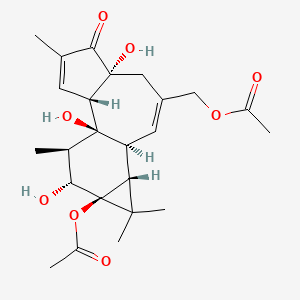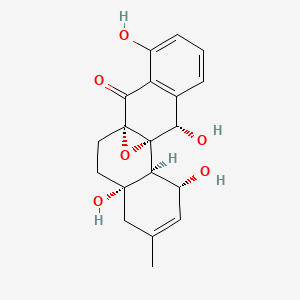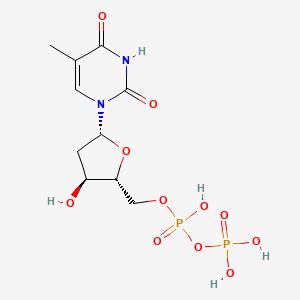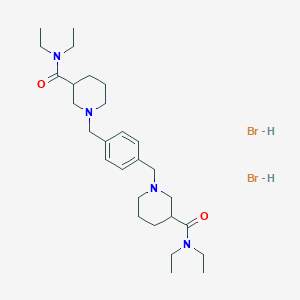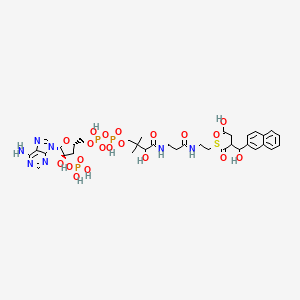
Naphthyl-2-hydroxymethyl-succinyl CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthyl-2-hydroxymethyl-succinyl CoA is a polyol.
Wissenschaftliche Forschungsanwendungen
Anaerobic Degradation of Hydrocarbons
A sulfate-reducing culture, N47, can utilize naphthalene or 2-methylnaphthalene as the sole carbon source and electron donor. This process involves the conversion of 2-methylnaphthalene to naphthyl-2-methyl-succinic acid, subsequently to naphthyl-2-methylene-succinic acid, and eventually to 2-naphthoic acid through a series of enzymatic reactions. This pathway elucidates the anaerobic degradation mechanism of hydrocarbons, highlighting the role of naphthyl-2-hydroxymethyl-succinyl CoA in environmental bioremediation and microbial metabolism (Safinowski & Meckenstock, 2004).
Menaquinone (Vitamin K2) Biosynthesis
In Mycobacterium phlei, the conversion of o-succinylbenzoic acid to 1,4-dihydroxy-2-naphthoic acids is a critical step in menaquinone (vitamin K2) biosynthesis. This process involves the formation of an unstable intermediate, likely an o-succinylbenzoyl-CoA compound, indicating the potential involvement of a naphthyl-2-hydroxymethyl-succinyl CoA-like structure in the biosynthesis pathway (Meganathan & Bentley, 1979).
Metabolic Pathways in Bacteria
Research on the enriched deltaproteobacterial culture N47, which can oxidize polycyclic aromatic hydrocarbons, revealed enzymes that catalyze the anaerobic conversion of 2-methylnaphthalene to 2-naphthoyl coenzyme A (2-naphthoyl-CoA). This suggests that naphthyl-2-hydroxymethyl-succinyl CoA may play a role in the metabolic pathways of bacteria, aiding in understanding environmental contaminant degradation (Selesi et al., 2009).
Regulation of Ketogenesis
Studies have shown that succinyl-CoA can inactivate ox liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase in a time-dependent manner. This suggests a regulatory mechanism where compounds like naphthyl-2-hydroxymethyl-succinyl CoA might influence metabolic pathways such as ketogenesis (Lowe & Tubbs, 1985).
Enzymatic Catalysis in Solvent Conditions
Research on the hydrolysis of 2-naphthyl acetate by alpha-chymotrypsin in various solvent conditions, including reverse micellar solutions, provides insights into how the presence of naphthyl-2-hydroxymethyl-succinyl CoA-like compounds might affect enzymatic activities and stability in different environments (Falcone et al., 2004).
Novel Fluorescent Probes
The development of a fluorescent probe for β-amyloids, synthesized by catalytic acylation and involving structures similar to naphthyl-2-hydroxymethyl-succinyl CoA, highlights its potential application in molecular diagnostics and Alzheimer’s disease research (Fa et al., 2015).
Eigenschaften
Produktname |
Naphthyl-2-hydroxymethyl-succinyl CoA |
|---|---|
Molekularformel |
C36H48N7O20P3S |
Molekulargewicht |
1023.8 g/mol |
IUPAC-Name |
3-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-hydroxy-4-naphthalen-2-ylbutanoic acid |
InChI |
InChI=1S/C36H48N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,27-30,34,47-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,27?,28-,29-,30?,34-/m1/s1 |
InChI-Schlüssel |
RMOYWSYICKVNGV-JRBQSZAISA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(C4=CC5=CC=CC=C5C=C4)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



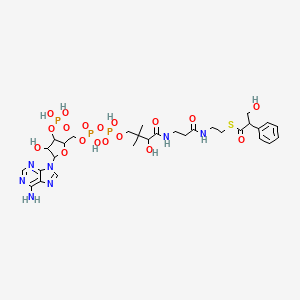
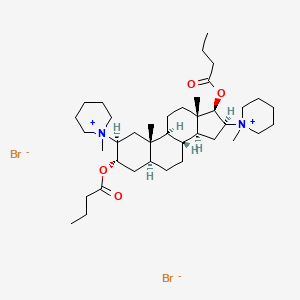

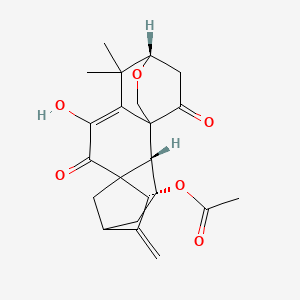
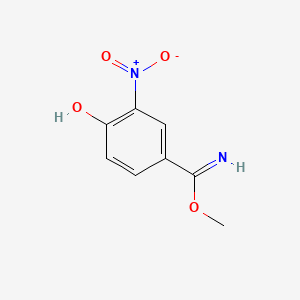
![Tert-butyl 2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B1198007.png)

